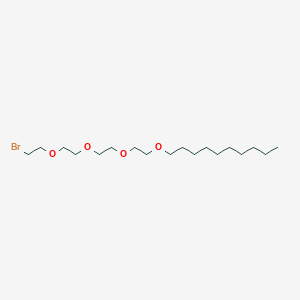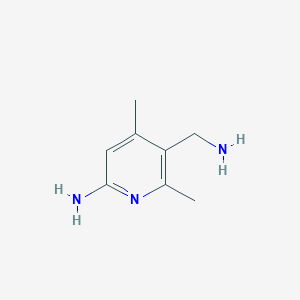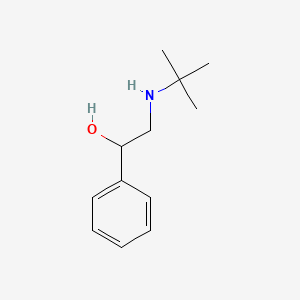
2-(tert-Butylamino)-1-phenylethanol
Vue d'ensemble
Description
2-(tert-Butylamino)-1-phenylethanol, also known as 2-TBAP, is a chiral compound that has gained significant attention in scientific research due to its unique chemical properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 209.3 g/mol. This compound has been studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
Photocatalytic Degradation Studies
2-(tert-Butylamino)-1-phenylethanol has been investigated for its role in photocatalytic degradation processes. For instance, a study on the photocatalytic transformation of salbutamol, which is a compound structurally similar to 2-(tert-Butylamino)-1-phenylethanol, revealed significant insights. The research explored the kinetic study of drug decomposition, the identification of intermediate compounds, and the assessment of mineralization under simulated solar irradiation using titanium dioxide as a photocatalyst (Sakkas et al., 2007).
Biotechnological Production
The compound has been studied in the context of biotechnological production, particularly focusing on 2-phenylethanol (2-PE), which is closely related to 2-(tert-Butylamino)-1-phenylethanol. Research has been directed towards microbial transformation processes for the production of natural flavors and fragrances. Advances in this area include strategies for increasing production efficiency and applications of in situ product removal techniques (Hua & Xu, 2011).
Chemical Synthesis and Properties
Research has also been conducted on the synthesis and properties of related chemical compounds. For example, studies have looked into the synthesis of compounds like poly(tert-butoxycarbonyl-p-phenylene) as precursors to other chemicals, highlighting the versatility of tert-butylamino groups in chemical synthesis (Ueda & Yoneda, 1995).
Applications in Microbial Processes
The role of 2-(tert-Butylamino)-1-phenylethanol in microbial processes, specifically in the production of flavoring agents like 2-phenylethanol, has been a significant area of research. This includes the metabolic engineering of yeast strains for enhanced production and the exploration of the Ehrlich pathway in Saccharomyces cerevisiae for 2-phenylethanol biosynthesis (Kim, Cho, & Hahn, 2014).
Propriétés
IUPAC Name |
2-(tert-butylamino)-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)13-9-11(14)10-7-5-4-6-8-10/h4-8,11,13-14H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVOOKOHYKJCPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butylamino)-1-phenylethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



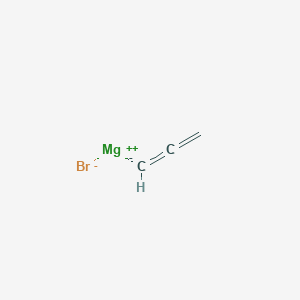
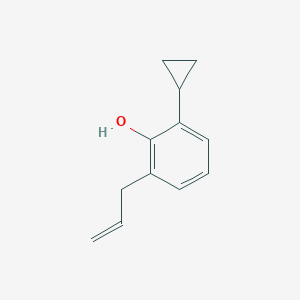
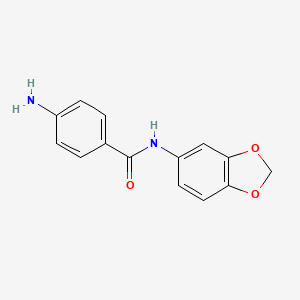
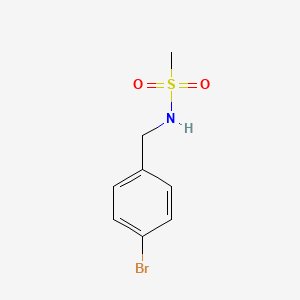
![[(7bS)-7b-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphtho[1,2-b]oxiren-1a(7bH)-yl](diphenyl)phosphane](/img/structure/B3248081.png)
![2-Iodothieno[3,2-b]thiophene](/img/structure/B3248084.png)
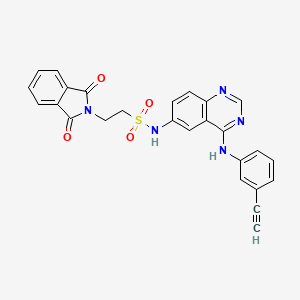
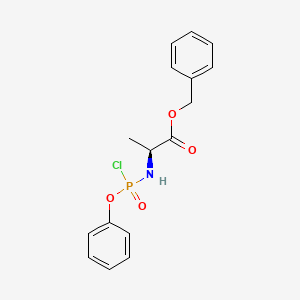
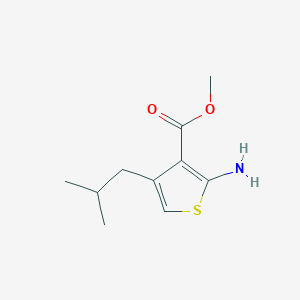
![Hexanoic acid, 6-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B3248120.png)

